molecular formula C19H25ClN2OS B563181 rac Methotrimeprazine-d3 Hydrochloride CAS No. 1216745-60-6

rac Methotrimeprazine-d3 Hydrochloride

Cat. No. B563181
CAS RN: 1216745-60-6
M. Wt: 367.95
InChI Key: ODLGFPIWRAEFAN-NXIGQQGZSA-N
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Description

Rac methotrimeprazine-d3 hydrochloride (Rac-MTP-d3 HCl) is a novel synthetic molecule that has been developed for use in scientific research applications. This compound is a derivative of methotrimeprazine, a commonly used antipsychotic drug. Rac-MTP-d3 HCl is a racemic mixture of the two enantiomers of methotrimeprazine, and has been found to have several advantages over the original drug, including increased solubility, improved pharmacokinetics, and increased stability. In recent years, Rac-MTP-d3 HCl has been studied extensively in laboratory experiments and clinical trials, and has been found to have a wide range of potential applications, from drug development to biochemical research.

Scientific Research Applications

Rac-MTP-d3 HCl has been studied extensively in laboratory experiments, and has been found to have a wide range of potential applications in scientific research. For example, it has been used to study the pharmacokinetics and pharmacodynamics of antipsychotic drugs, as well as to investigate the biochemical and physiological effects of antipsychotic drugs. Additionally, Rac-MTP-d3 HCl has been used in the development of new drugs, as well as in biochemical research.

Mechanism Of Action

Rac-MTP-d3 HCl is an antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of a wide range of physiological processes, including the control of mood, anxiety, sleep, and appetite. By blocking the action of this receptor, Rac-MTP-d3 HCl is able to produce a range of effects, including the inhibition of serotonin release, the modulation of dopamine release, and the inhibition of glutamate release.
Biochemical and Physiological Effects
Rac-MTP-d3 HCl has been found to produce a range of biochemical and physiological effects. For example, it has been found to reduce levels of serotonin, dopamine, and glutamate, as well as to increase levels of norepinephrine and gamma-aminobutyric acid (GABA). Additionally, Rac-MTP-d3 HCl has been found to reduce anxiety and improve sleep quality.

Advantages And Limitations For Lab Experiments

Rac-MTP-d3 HCl has several advantages for use in laboratory experiments. For example, it is a stable compound that is easy to synthesize and purify. Additionally, it is highly soluble in aqueous solutions, making it easy to use in a wide range of experiments. However, there are some limitations to its use in laboratory experiments, including the fact that it is a racemic mixture, which may limit its usefulness in studies of enantioselectivity.

Future Directions

There are several potential future directions for research on Rac-MTP-d3 HCl. For example, further studies could be conducted to investigate the effects of the compound on other physiological processes, such as pain, memory, and cognition. Additionally, research could be conducted to investigate the potential therapeutic applications of Rac-MTP-d3 HCl, such as its use as an antipsychotic drug. Finally, further studies could be conducted to investigate the potential side effects of Rac-MTP-d3 HCl, as well as to explore the potential for drug-drug interactions.

Synthesis Methods

Rac-MTP-d3 HCl is synthesized via a two-step process. The first step involves the reaction of racemic methotrimeprazine with 3-chloro-2-hydroxypropyl bromide, which results in the formation of racemic methotrimeprazine-d3 hydrochloride. The second step involves the separation of the two enantiomers of the compound, which is achieved through the use of chiral chromatography. The resulting product is a pure sample of Rac-MTP-d3 HCl.

properties

IUPAC Name

N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGFPIWRAEFAN-NXIGQQGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Methotrimeprazine-d3 Hydrochloride

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